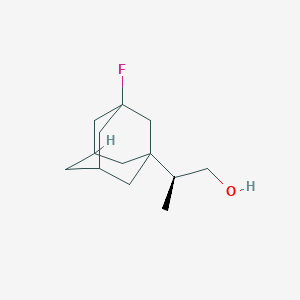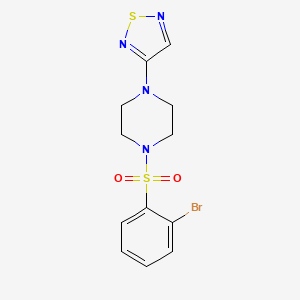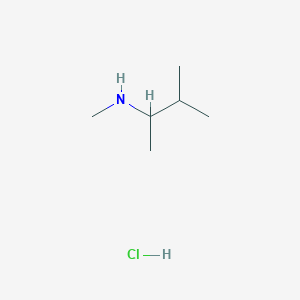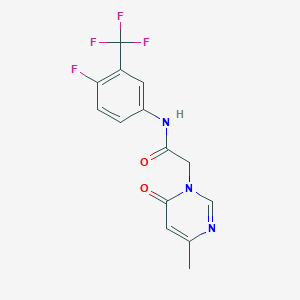![molecular formula C12H6Cl2F3N3O B2936530 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-59-9](/img/structure/B2936530.png)
3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their various biological activities . The compound has several functional groups including two chloro groups, a furyl group, a methyl group, and a trifluoromethyl group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Scientific Research Applications
Synthesis and Characterization
The compound is utilized in the synthesis of various derivatives for biological and chemical studies. Its trifluoromethyl and pyrazolopyrimidine moieties make it a candidate for creating ligands targeting specific biological receptors or for constructing materials with unique properties. For instance, the synthesis and characterization of such compounds provide insights into their potential applications in developing new therapeutic agents or materials with specialized functions (Jismy et al., 2018).
Pharmacological Applications
This compound serves as a precursor or a ligand in the development of novel pharmacological agents. Its structural framework is conducive to modifications that can lead to high affinity and selectivity for certain receptors, such as adenosine receptors. These receptors are involved in various physiological processes, suggesting the compound's derivatives could be used to treat disorders related to these pathways (Baraldi et al., 1996).
Material Science Applications
In material science, the unique combination of functional groups in 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can contribute to the development of materials with special properties such as fluorescence or thermal stability. Studies on the optical properties of related compounds have shown potential for applications in sensors, imaging, and electronic devices (Stefanello et al., 2022).
Chemical Interaction Studies
The study of intermolecular interactions involving compounds like 3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine aids in understanding the principles of chemical bonding and molecular structures. X-ray diffractometry and theoretical studies on similar compounds help elucidate the role of halogen substituents in crystal packing, which is crucial for designing compounds with desired solid-state properties (Frizzo et al., 2011).
Mechanism of Action
properties
IUPAC Name |
3-chloro-5-(5-chlorofuran-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3N3O/c1-5-10(14)11-18-6(7-2-3-9(13)21-7)4-8(12(15,16)17)20(11)19-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGNZBPXMKVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(O3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)




![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)